molecular formula C8H14N2O2 B067759 tert-Butyl (cyanomethyl)(methyl)carbamate CAS No. 180976-09-4

tert-Butyl (cyanomethyl)(methyl)carbamate

Cat. No. B067759
M. Wt: 170.21 g/mol
InChI Key: AXNPHDXTYKKHSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives often involves multiple steps including acylation, nucleophilic substitution, and reduction, with optimizations leading to significant total yields. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate was synthesized from commercially available starting materials through a series of steps with an optimized total yield of 81% (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl (cyanomethyl)(methyl)carbamate derivatives often involves complex arrangements that are confirmed through various spectroscopic methods, including MS and 1HNMR. The structural intricacies play a crucial role in their reactivity and application in further chemical syntheses.

Chemical Reactions and Properties

Tert-butyl carbamate derivatives participate in various chemical reactions, including transformations of amino protecting groups and Diels-Alder reactions. These compounds can undergo chemoselective transformations, highlighting their versatile reactivity and utility in organic synthesis (M. Sakaitani & Y. Ohfune, 1990).

Scientific Research Applications

Application 1: Synthesis of N-Boc-protected anilines

  • Summary of the Application : The compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis, particularly in the pharmaceutical industry.
  • Methods of Application : While the exact experimental procedures can vary, the general process involves the reaction of the tert-Butyl (cyanomethyl)(methyl)carbamate with aniline in the presence of a palladium catalyst .
  • Results or Outcomes : The outcome of this reaction is the formation of N-Boc-protected anilines . These compounds are valuable in further synthetic steps towards complex organic molecules.

Application 2: Synthesis of Tetrasubstituted Pyrroles

  • Summary of the Application : The compound is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Methods of Application : The exact experimental procedures can vary, but the general process involves the reaction of the tert-Butyl (cyanomethyl)(methyl)carbamate with other organic reactants under suitable conditions .
  • Results or Outcomes : The outcome of this reaction is the formation of tetrasubstituted pyrroles . These compounds are valuable in further synthetic steps towards complex organic molecules.

properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPHDXTYKKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442993
Record name tert-Butyl (cyanomethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (cyanomethyl)(methyl)carbamate

CAS RN

180976-09-4
Record name tert-Butyl (cyanomethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(cyanomethyl)-N-methylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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